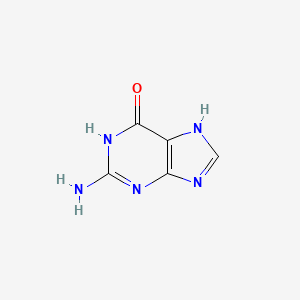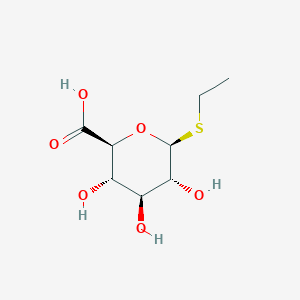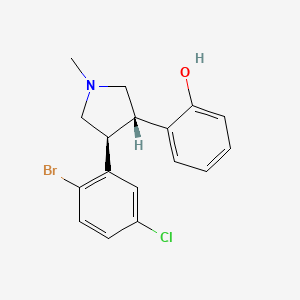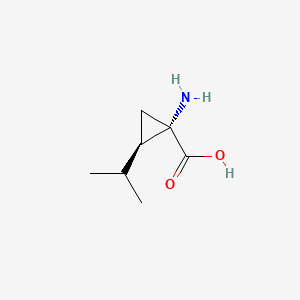
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is a chiral cyclopropane-containing amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the desired cyclopropane-containing amino acid.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. Enzymatic processes have also been explored for the production of enantioenriched cyclopropane-containing amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropane-containing amino acids, such as:
(1S,2R)-2-Bromocyclopentanol: A compound with similar stereochemistry but different functional groups.
(1S,2R)-2-Alkyl-ACAs: These compounds have similar cyclopropane rings but different alkyl substituents.
Uniqueness
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
149811-53-0 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18362 |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [1-[(hydroxyamino)carbonyl]propyl]-, 1,1-dimethylethyl ester,](/img/new.no-structure.jpg)
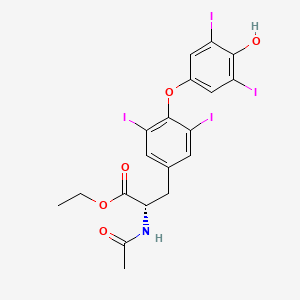
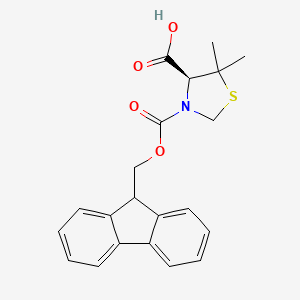

![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)
